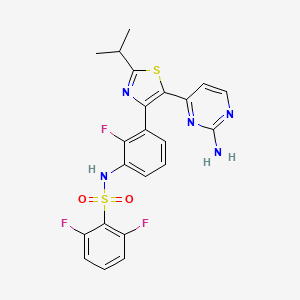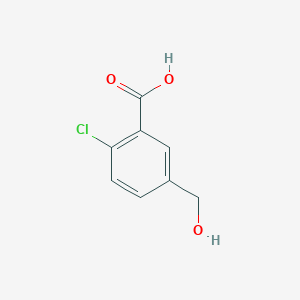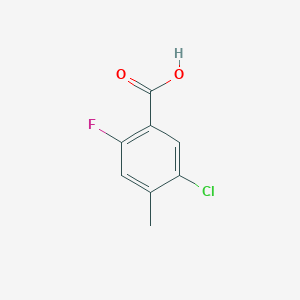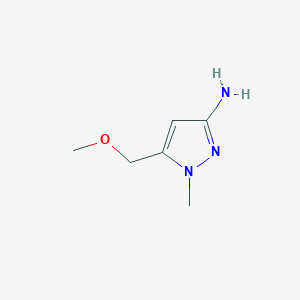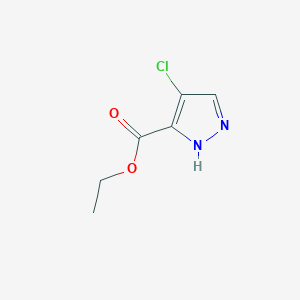
4-Cloro-1H-pirazol-3-carboxilato de etilo
Descripción general
Descripción
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C4H3ClN2O2 . It is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest for many researchers due to their diverse biological activities . Various synthesis methods and synthetic analogues have been reported over the years . For instance, El-Enany et al. reported a reaction involving 5-amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester can be represented by the InChI string: InChI=1S/C4H3ClN2O2/c5-2-1-6-7-3 (2)4 (8)9/h1H, (H,6,7) (H,8,9) and the Canonical SMILES string: C1=NNC (=C1Cl)C (=O)O .
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and complex, often involving multiple steps and various reagents . The specific reactions of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester are not detailed in the retrieved sources.
Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is 146.53 g/mol . Its exact mass is 145.9883050 g/mol and its monoisotopic mass is also 145.9883050 g/mol . It has a topological polar surface area of 66 Ų .
Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
4-Cloro-1H-pirazol-3-carboxilato de etilo: es un precursor valioso en la síntesis de diversos compuestos heterocíclicos. Su grupo éster reactivo permite la formación de diferentes heterociclos a través de reacciones de sustitución nucleófila . Estos heterociclos son cruciales en el desarrollo de productos farmacéuticos y agroquímicos debido a su actividad biológica.
Intermediarios de síntesis orgánica
Este compuesto sirve como intermedio en la síntesis orgánica, particularmente en la construcción de derivados de pirazol . Los pirazoles son importantes en la síntesis de compuestos con propiedades antiinflamatorias, analgésicas y antipiréticas.
Investigación farmacéutica
En la investigación farmacéutica, This compound se utiliza para crear compuestos que son agentes terapéuticos potenciales. Está involucrado en la preparación de moléculas que pueden exhibir diversas actividades farmacológicas .
Ciencia de materiales
El compuesto encuentra aplicaciones en la ciencia de los materiales, donde se puede utilizar para sintetizar nuevos materiales con posibles propiedades electrónicas o fotónicas. Su incorporación en polímeros o moléculas pequeñas puede conducir a materiales con características únicas adecuadas para tecnologías avanzadas .
Química agrícola
En la química agrícola, los derivados de This compound se exploran por su uso potencial como herbicidas o pesticidas. El anillo de pirazol es un motivo común en muchos agroquímicos activos .
Catálisis
This compound: puede actuar como un ligando en sistemas catalíticos. Puede coordinarse con metales y facilitar diversas reacciones catalíticas, incluidas las importantes en aplicaciones de química verde .
Estudios bioquímicos
Este compuesto también se utiliza en estudios bioquímicos para comprender la interacción de pequeñas moléculas con objetivos biológicos. Puede ser parte de inhibidores enzimáticos o ligandos receptores que ayudan a dilucidar vías biológicas .
Química analítica
Por último, en química analítica, This compound se puede utilizar como estándar o reactivo en el desarrollo de métodos analíticos. Puede ayudar en la cuantificación o detección de sustancias en mezclas complejas .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, however, are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . The specific targets would depend on the exact structure and functional groups of the pyrazole derivative.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The presence of the chloro group and the carboxylic acid ethyl ester group may influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . These could include pathways related to inflammation, cancer, viral replication, and more.
Pharmacokinetics
The compound’s solubility, stability, and molecular weight (18861 g/mol) could influence its bioavailability. The presence of the ethyl ester group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution.
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more . The exact effects would depend on the compound’s specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the compound is stable under normal conditions and has a melting point of 164 °C .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-chloro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEARPPYKRNLUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



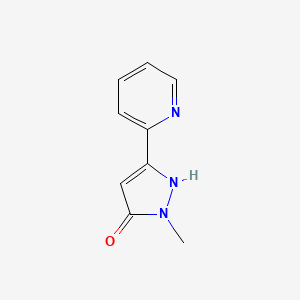
![2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B1427034.png)



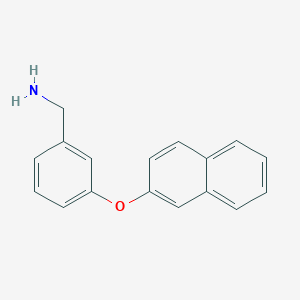
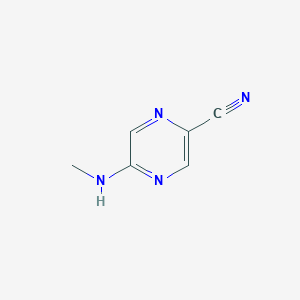
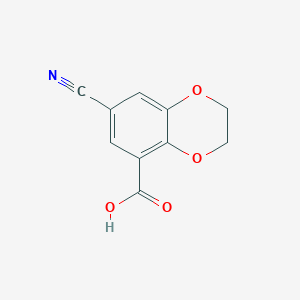
![(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate](/img/structure/B1427046.png)
![(6S,8S,9R,10S,11S,13S,14S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1427048.png)
